molecular formula C14H10ClNO2 B2404027 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol CAS No. 1007635-35-9

3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol

Cat. No.: B2404027
CAS No.: 1007635-35-9
M. Wt: 259.69
InChI Key: WQSAXQKHILTNJJ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features a 4-chlorobenzyl group attached to the benzoxazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-aminophenol.

    Formation of Benzoxazole Ring: The 2-aminophenol undergoes cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the benzoxazole ring.

    Substitution Reaction: The benzoxazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate (K2CO3), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole compounds with various functional groups.

Scientific Research Applications

3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other biomolecules.

    Pathways Involved: It can modulate biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzyl)-1,2-benzoxazole: Lacks the hydroxyl group at the 6-position.

    4-Chlorobenzyl-1,2-benzoxazole: Similar structure but different substitution pattern.

Uniqueness

3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol is unique due to the presence of both the 4-chlorobenzyl group and the hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-10-3-1-9(2-4-10)7-13-12-6-5-11(17)8-14(12)18-16-13/h1-6,8,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSAXQKHILTNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC3=C2C=CC(=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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